molecular formula C25H34N4O3 B2942324 Mutant IDH1-IN-4 CAS No. 1416270-18-2

Mutant IDH1-IN-4

Cat. No. B2942324
CAS RN: 1416270-18-2
M. Wt: 438.572
InChI Key: GNDMXEAGAZOBEM-NRFANRHFSA-N
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Description

Mutations in the isocitrate dehydrogenase (IDH) genes are frequently found in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. Mutant IDH enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which is believed to contribute to the development and progression of cancer. Mutant IDH1-IN-4 is a small molecule inhibitor that has been developed to target mutant IDH1 enzymes.

Scientific Research Applications

Mutant Mutant IDH1-IN-41-IN-4 has been extensively studied in preclinical models of Mutant IDH1-IN-41-mutant cancers. In vitro studies have shown that Mutant Mutant IDH1-IN-41-IN-4 can inhibit the production of 2-HG by mutant Mutant IDH1-IN-41 enzymes, leading to a decrease in cell proliferation and an increase in apoptosis. In vivo studies have shown that Mutant Mutant IDH1-IN-41-IN-4 can inhibit the growth of Mutant IDH1-IN-41-mutant tumors, both alone and in combination with other therapies.

Mechanism of Action

Mutant Mutant IDH1-IN-41-IN-4 is a competitive inhibitor of mutant Mutant IDH1-IN-41 enzymes. It binds to the active site of the enzyme and prevents the conversion of isocitrate to alpha-ketoglutarate (α-KG), which is necessary for the production of 2-HG. By inhibiting the production of 2-HG, Mutant Mutant IDH1-IN-41-IN-4 can restore normal cellular metabolism and reduce the growth and survival of Mutant IDH1-IN-41-mutant cancer cells.
Biochemical and Physiological Effects
Mutant Mutant IDH1-IN-41-IN-4 has been shown to have selective activity against Mutant IDH1-IN-41-mutant cancer cells, with little to no effect on normal cells. In addition to its anti-tumor effects, Mutant Mutant IDH1-IN-41-IN-4 has also been shown to improve the differentiation of Mutant IDH1-IN-41-mutant cells, which may have implications for the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of Mutant Mutant IDH1-IN-41-IN-4 is its selectivity for Mutant IDH1-IN-41-mutant cancer cells. This allows for targeted therapy that minimizes toxicity to normal cells. However, one limitation of Mutant Mutant IDH1-IN-41-IN-4 is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development and use of Mutant Mutant IDH1-IN-41-IN-4. One direction is the development of more potent and selective inhibitors of mutant Mutant IDH1-IN-41 enzymes. Another direction is the exploration of combination therapies that can enhance the anti-tumor effects of Mutant Mutant IDH1-IN-41-IN-4. Additionally, there is a need for further research into the mechanisms of action of Mutant Mutant IDH1-IN-41-IN-4 and the role of 2-HG in cancer development and progression. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Mutant Mutant IDH1-IN-41-IN-4 in patients with Mutant IDH1-IN-41-mutant cancers.

Synthesis Methods

Mutant Mutant IDH1-IN-41-IN-4 was synthesized using a convergent approach that involved the coupling of two key fragments. The first fragment was synthesized through a Suzuki coupling reaction, while the second fragment was synthesized using a palladium-catalyzed coupling reaction. The two fragments were then coupled together using a copper-catalyzed azide-alkyne cycloaddition reaction. The final product was purified using column chromatography.

properties

IUPAC Name

8-cyclopropyl-6-[(3R)-3-cyclopropyl-4-(3-methoxypropanoyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-25(2)12-18-19(13-26)24(27-23(17-6-7-17)20(18)15-32-25)28-9-10-29(22(30)8-11-31-3)21(14-28)16-4-5-16/h16-17,21H,4-12,14-15H2,1-3H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDMXEAGAZOBEM-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(C(C3)C4CC4)C(=O)CCOC)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN([C@@H](C3)C4CC4)C(=O)CCOC)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant IDH1-IN-4

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